molecular formula C14H20 B3041983 1-Cyclohexyl-3-ethylbenzene CAS No. 4501-38-6

1-Cyclohexyl-3-ethylbenzene

Cat. No. B3041983
CAS RN: 4501-38-6
M. Wt: 188.31 g/mol
InChI Key: GAHPZHSJXHZZMG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethylbenzene is a chemical compound with the molecular formula C14H20 . It has an average mass of 188.309 Da and a monoisotopic mass of 188.156494 Da .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-3-ethylbenzene could potentially involve electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-ethylbenzene consists of a benzene ring with a cyclohexyl group and an ethyl group attached . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound .

Scientific Research Applications

  • Catalysis and Oxidation Mechanisms : Chromium-substituted aluminophosphate-5 (CrAPO-5) has been identified as an effective catalyst for the liquid phase autoxidation of hydrocarbons like cyclohexane and ethylbenzene. This process primarily yields ketones, including cyclohexanone and acetophenone, through a mechanism involving initial free radical autoxidation followed by selective intramolecular, heterolytic decomposition (Chen & Sheldon, 1995).

  • Nano-manganese Catalyst for Oxidation : A study on nano-manganese-catalyst (MNC) anchored on nanoscaleSiO2/Al2O3 revealed its efficiency in the selective oxidation of ethylbenzene and cyclohexene without solvents. The oxidation of these hydrocarbons yielded acetophenone and 2-cyclohexene-1-one as major products (Habibi & Faraji, 2013).

  • Alkylation of Ethylbenzene with Cyclohexylchloride : Research involving the alkylation of ethylbenzene with cyclohexyl chloride in the presence of anhydrous aluminium chloride as a catalyst was conducted. A mathematical model was developed for this process, indicating significant effects of temperature, molar ratio, and catalyst amount on the yield of cyclohexylethylbenzene (Saha et al., 2012).

  • Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo Derivatives : A study on the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives demonstrated efficient catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for solvent-free conditions. This highlights a potential application in organic synthesis and pharmaceutical research (Ghorbani‐Vaghei & Amiri, 2014).

  • Photodecarboxylation Reactions : The photolysis of 2-phenylpropionic acid led to various products including ethylbenzene and acetophenone. This study provides insight into the mechanisms of photodecarboxylation reactions, which could be relevant for environmental and synthetic chemistry (Jiménez, Miranda, & Tormos, 1995).

  • Oxidation Catalyzed by Fe2Ni-substituted Heteropolyanion : A study on the selective oxidation of hydrocarbons, including ethylbenzene and cyclohexane, with molecular oxygen catalyzed by Fe3−xNix-substituted Keggin-type heteropolyanion, showed promising results for the production of alcohols, ketones, and acids. This work emphasizes the potential of heteropolyanions in catalytic oxidation processes (Mizuno et al., 1997).

properties

IUPAC Name

1-cyclohexyl-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPZHSJXHZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4501-38-6
Record name 1-Cyclohexyl-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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